molecular formula C23H21ClN2O2S B4020750 N-benzyl-2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzamide

N-benzyl-2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzamide

Cat. No. B4020750
M. Wt: 424.9 g/mol
InChI Key: NGPAXELSHIWGCQ-UHFFFAOYSA-N
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Description

N-benzyl-2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzamide belongs to a class of organic compounds known for their diverse chemical reactions, complex molecular structures, and wide range of physical and chemical properties. These attributes make them subjects of interest in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of N-benzyl-2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzamide and its derivatives typically involves multi-step chemical reactions, starting from basic benzamide compounds and proceeding through complexation with chlorophenyl and thio groups. A common method includes the reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, resulting in high yields of the desired products with simple workup and separation processes (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzamide has been elucidated using techniques like X-ray diffraction, NMR, and IR spectroscopy. Studies show that these compounds often feature complex structures with significant intramolecular interactions, such as hydrogen bonding, which can influence their reactivity and stability (Demir et al., 2016).

properties

IUPAC Name

N-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O2S/c24-18-10-12-19(13-11-18)29-15-14-22(27)26-21-9-5-4-8-20(21)23(28)25-16-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPAXELSHIWGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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